molecular formula C18H15N3O4 B10990533 N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Cat. No.: B10990533
M. Wt: 337.3 g/mol
InChI Key: LJZGTNKWESHWDS-UHFFFAOYSA-N
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Description

N-{[3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine (CAS: 1324066-93-4) is a pyridazinone derivative characterized by a naphthalen-2-yl substituent at the 3-position of the pyridazinone core and a glycine moiety linked via an acetyl group. Pyridazinones are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Its molecular formula is C₁₄H₁₂ClN₃O₄ (MW: 321.72), distinguishing it from structurally related compounds through its unique substitution pattern .

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

2-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C18H15N3O4/c22-16(19-10-18(24)25)11-21-17(23)8-7-15(20-21)14-6-5-12-3-1-2-4-13(12)9-14/h1-9H,10-11H2,(H,19,22)(H,24,25)

InChI Key

LJZGTNKWESHWDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone ring, followed by the introduction of the naphthalene group and the acetylation of glycine. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

Biological Activities

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has demonstrated several promising biological activities:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which may help in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that it can reduce inflammation markers, suggesting potential applications in treating inflammatory conditions.
  • Antimicrobial Activity : Preliminary studies show that this compound possesses antimicrobial properties against various pathogens.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radicals, supporting its potential use as an antioxidant agent in food preservation and therapeutic applications.

Case Study 2: Anti-inflammatory Effects

In vivo studies conducted on animal models demonstrated that administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 6-oxopyridazin-1(6H)-yl acetamide class, which includes derivatives with varying aryl substituents and functional groups. Below is a comparative analysis based on substituents, physicochemical properties, and inferred biological activities:

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Weight Key Features Biological Activity (Inferred/Reported) Reference
N-{[3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine Naphthalen-2-yl, glycine 321.72 Hydrophobic naphthalene core; glycine enhances solubility Potential anti-inflammatory/anticancer
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy, sulfonamide 380.06 Sulfonamide group improves enzyme inhibition; moderate hydrophobicity Anti-inflammatory, COX-2 inhibition
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) 4-Nitrobenzyloxy, sulfonamide 425.05 Nitro group enhances electron-withdrawing effects; higher molecular weight Antimicrobial, redox-modulating
6-Naphthalen-1-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine (10a) Naphthalen-1-yl, nitro N/A Bulky naphthalene and nitro groups; sulfonylmethyl enhances stability Anticancer (DNA intercalation)
N-{[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine 2-Chlorophenyl, glycine 321.72 Chlorine substituent increases electronegativity; similar solubility Not specified

Key Observations

Substituent Effects on Bioactivity :

  • The naphthalen-2-yl group in the target compound may confer stronger binding to hydrophobic targets (e.g., kinase active sites) compared to benzyloxy (5a) or chlorophenyl analogs .
  • Nitro groups (e.g., in 5b and 10a) are associated with enhanced antimicrobial and anticancer activities due to redox activity or DNA damage induction .

Physicochemical Properties :

  • The glycine moiety in the target compound reduces logP compared to sulfonamide derivatives (5a, 5b), suggesting better aqueous solubility and oral bioavailability .
  • Sulfonamide-containing analogs (5a, 5b) exhibit higher molecular weights (380–425 Da), which may limit membrane permeability compared to the target compound (321 Da) .

Synthetic Pathways: The target compound’s synthesis likely involves coupling naphthalen-2-ylboronic acid to a pyridazinone core, analogous to the Suzuki cross-coupling method used for 10a . Benzyloxy derivatives (5a, 5b) are synthesized via nucleophilic substitution with benzyl bromides, a method distinct from the glycine conjugation in the target compound .

Research Findings and Limitations

  • Anticancer Potential: The naphthalene-containing compound 10a demonstrated activity in imidazo[1,2-a]pyridine scaffolds, suggesting that the target compound’s naphthalen-2-yl group may similarly enhance anticancer effects .
  • Anti-inflammatory Activity: Sulfonamide derivatives (5a, 5b) showed COX-2 inhibition in pyridazinones, but the target compound’s glycine group may redirect activity toward alternative pathways (e.g., glycine receptors) .
  • Data Gaps : Direct biological data for the target compound are absent in the provided evidence, necessitating further in vitro assays to validate inferred activities.

Biological Activity

N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and interaction with various biological targets, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O5C_{20}H_{18}N_{4}O_{5} with a molecular weight of 394.4 g/mol. The compound features a distinctive arrangement of functional groups that contribute to its chemical behavior and biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC20H18N4O5
Molecular Weight394.4 g/mol
LogP4.0206
Polar Surface Area51.425 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including the formation of the pyridazine core followed by the introduction of the naphthalene moiety through substitution reactions. These methods often require specific catalysts and controlled conditions to ensure high yield and purity .

Antitumor Activity

This compound has shown promising antitumor activity in preliminary studies. Similar compounds have been observed to induce apoptosis in cancer cell lines by arresting the cell cycle and altering apoptotic pathways. For instance, a related compound, IMB-1406, demonstrated significant inhibition of cancer cell proliferation through mechanisms involving mitochondrial dysfunction and caspase activation .

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50 (μM)Inhibition Rate (%)
IMB-1406HepG26.9299.98
SunitinibHepG27.6098.61

The mechanism by which this compound exerts its biological effects is still under investigation, but it likely involves interactions with key enzymes or receptors that modulate cellular pathways associated with growth and apoptosis. Molecular docking studies suggest potential binding affinities to farnesyltransferase, a target implicated in cancer signaling pathways .

Case Studies and Research Findings

Research has indicated that compounds structurally similar to this compound can exhibit significant biological activities:

  • Apoptosis Induction : Studies have shown that these compounds can increase apoptosis rates in cancer cells significantly, indicating their potential as therapeutic agents.
  • Cell Cycle Arrest : Compounds like IMB-1406 have been documented to cause S-phase arrest in HepG2 cells, leading to enhanced apoptotic responses .
  • Enzyme Inhibition : The inhibition of farnesyltransferase has been highlighted as a critical mechanism for antitumor activity in related compounds, suggesting that this compound may exhibit similar properties .

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